1-Iodonaphthalene
Overview
Description
1-Iodonaphthalene, also known as 1-Naphthyl iodide, is an organic compound with the molecular formula C10H7I. It is a derivative of naphthalene, where one hydrogen atom is replaced by an iodine atom. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .
Mechanism of Action
Target of Action
1-Iodonaphthalene, also known as α-Iodonaphthalene or 1-Naphthyl iodide , is a halogenated aromatic compound. Its primary targets are typically other organic compounds in chemical reactions, particularly in cross-coupling reactions .
Mode of Action
This compound is known to participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction . In these reactions, this compound interacts with its targets by transferring its iodine atom, which acts as a leaving group. This allows the naphthalene moiety to form a bond with another organic compound .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Stille cross-coupling reaction . This reaction is used to form carbon-carbon bonds between two organic compounds. In the case of this compound, it can react with a compound like 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .
Pharmacokinetics
It’s worth noting that the physical properties of this compound, such as its boiling point (163-165 °c/15 mmhg) and density (1.74 g/mL at 25 °C) , can influence its behavior in a chemical reaction.
Result of Action
The result of this compound’s action in a Stille cross-coupling reaction is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . For example, it can react with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to produce 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure of the reaction environment can affect the rate and yield of the reaction . Additionally, the presence of a catalyst, such as palladium, is necessary for the Stille cross-coupling reaction to occur .
Biochemical Analysis
Biochemical Properties
1-Iodonaphthalene is primarily known for its role in organic synthesis rather than biochemical reactions. It has been shown to participate in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and biologically active compounds .
Cellular Effects
It has been used as a solvent additive in the development of organic solar cells, indicating potential interactions with organic materials .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in organic synthesis. It is known to undergo palladium-catalyzed cross-coupling reactions, a process that involves the formation of carbon-carbon bonds between two organic substrates .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied using time-resolved femtosecond pump-probe mass spectrometry, which revealed an ultrafast relaxation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{I}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{I} + \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This method provides a high yield and is efficient for large-scale production .
Chemical Reactions Analysis
1-Iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions:
Palladium-Catalyzed Cross-Coupling Reactions: this compound is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Oxidation and Reduction Reactions:
Oxidation: this compound can be oxidized to form naphthoquinones under specific conditions.
Reduction: It can be reduced to naphthalene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, sulfuric acid.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed:
Cross-Coupling Products: Formation of new carbon-carbon bonds, leading to various substituted naphthalenes.
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthalene.
Scientific Research Applications
1-Iodonaphthalene has a wide range of applications in scientific research:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Essential in the formation of carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Radiolabeling: Used in the synthesis of radiolabeled compounds for biological studies.
Pharmaceuticals: Intermediate in the synthesis of various pharmaceutical compounds.
Industry:
Material Science: Used in the preparation of advanced materials, including polymers and liquid crystals.
Dye Manufacturing: Intermediate in the production of dyes and pigments.
Comparison with Similar Compounds
1-Iodonaphthalene can be compared with other similar compounds, such as:
2-Iodonaphthalene: Similar structure but with the iodine atom at the second position. It exhibits similar reactivity in cross-coupling reactions.
1-Bromonaphthalene: Contains a bromine atom instead of iodine. It is less reactive in cross-coupling reactions compared to this compound.
1-Chloronaphthalene: Contains a chlorine atom. It is even less reactive than 1-Bromonaphthalene in similar reactions.
Uniqueness of this compound: this compound is unique due to its high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis. Its ability to form strong carbon-carbon bonds efficiently sets it apart from its bromine and chlorine counterparts .
Properties
IUPAC Name |
1-iodonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPPIJMARIVBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059004 | |
Record name | Naphthalene, 1-iodo- | |
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Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 1-Iodonaphthalene | |
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Vapor Pressure |
0.000894 [mmHg] | |
Record name | 1-Iodonaphthalene | |
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CAS No. |
90-14-2 | |
Record name | 1-Iodonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Naphthalene, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-IODONAPHTHALENE | |
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Record name | Naphthalene, 1-iodo- | |
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Record name | Naphthalene, 1-iodo- | |
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Record name | 1-iodonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.790 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-iodonaphthalene?
A1: The molecular formula of this compound is C10H7I, and its molecular weight is 254.07 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including NMR, UV-Vis, and fluorescence spectroscopy. For example, researchers have studied the change in chemical shift with solute concentration (dilution effect) using NMR []. Additionally, UV-Vis and luminescence spectroscopy were employed to study the photophysical properties of this compound in binary adducts with trinuclear perfluoro-ortho-phenylene mercury(II) [].
Q3: How can this compound be used to synthesize substituted naphthalenes?
A3: this compound serves as a valuable starting material for synthesizing substituted naphthalenes through various reactions, including:
- Sonogashira coupling: This reaction enables the formation of a carbon-carbon bond between this compound and terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst [, ].
- Stille reaction: This palladium-catalyzed cross-coupling reaction allows for the creation of a carbon-carbon bond between this compound and organostannanes [].
- Nucleophilic substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles such as N-acetyl-L-cysteine in the presence of copper(I) iodide [].
Q4: Can this compound participate in three-component coupling reactions?
A4: Yes, this compound can partake in palladium-catalyzed three-component coupling reactions with allenes and arylboronic acids to produce substituted allylic derivatives [, ].
Q5: How can this compound be used in the synthesis of heterocycles?
A5: Researchers have utilized this compound in the synthesis of heterocyclic compounds like uracils. For instance, a three-step, one-pot reaction involving a photostimulated reaction, a Stille reaction with this compound, and hydrolysis led to the formation of 6-substituted uracils [].
Q6: What is unique about the reactivity of this compound in the presence of o-alkynylbenzaldehydes and iodonium ions?
A6: The reaction of this compound with o-alkynylbenzaldehydes and iodonium ions offers a regioselective route to this compound derivatives with specific substitution patterns. This metal-free process operates effectively at room temperature [, ].
Q7: How does this compound behave upon photoexcitation?
A7: Upon photoexcitation, this compound exhibits complex ultrafast relaxation dynamics involving multiple decay pathways in the femto- to picosecond time scale. These processes include dissociation from both nσ and ππ excited states and intersystem crossing to triplet states [].
Q8: What is the heavy-atom effect, and how does it manifest in this compound?
A8: The heavy-atom effect refers to the enhancement of spin-forbidden transitions, such as intersystem crossing, due to the presence of heavy atoms like iodine. In this compound, the heavy-atom effect significantly influences its photophysical properties, notably its triplet state lifetime and phosphorescence quantum yield [, , , ].
Q9: How does complexation with other molecules affect the photophysical properties of this compound?
A9: Complexation with molecules like trinuclear perfluoro-ortho-phenylene mercury(II) can considerably alter the phosphorescence lifetime and quantum yield of this compound due to a combination of internal and external heavy-atom effects [].
Q10: How is computational chemistry used to understand the reactivity of this compound?
A10: Density functional theory (DFT) calculations have been employed to investigate the selectivity of this compound in Heck arylation reactions with allyl ethers, providing insights into the reaction mechanism and preference for specific products [].
Q11: Can statistical thermodynamics be applied to predict the properties of this compound?
A11: Yes, statistical thermodynamics, combined with quantum chemical calculations, allows for the estimation of thermodynamic properties like heat capacity and absolute entropy of this compound in the gas phase [].
Q12: Has this compound been used in studies involving radical reactions?
A12: Yes, this compound has been used as a precursor for 1-naphthyl radicals in shock tube studies investigating their reactions with acetylene and ethylene at high temperatures [, ].
Q13: Are there any known applications of this compound in materials science?
A13: Research has demonstrated the synthesis of a novel organic-polyoxometalate hybrid compound using this compound. This hybrid material exhibited interesting electrical conductivity, photovoltage response, and photocatalytic activity, suggesting potential applications in materials science [].
Q14: How does the temperature affect the triplet state lifetime of this compound?
A14: Studies have shown that lowering the temperature from 20°C leads to a longer triplet state lifetime for this compound. This phenomenon is attributed to the inhibition of an intramolecular energy relocation process that channels triplet state energy into the C-I bond, leading to bond dissociation [].
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